Propanoic acid, 3-ethoxy-, propyl ester

Coating Formulation Solvent Evaporation Film Formation

Propanoic acid, 3-ethoxy-, propyl ester (propyl 3-ethoxypropanoate, CAS 14144-34-4) is a medium-boiling, linear ether-ester solvent belonging to the alkyl 3-alkoxypropionate class. With a molecular formula of C8H16O3 and a molecular weight of 160.21 g/mol, it features a propionyl group flanked by ether and ester functionalities, endowing it with a balance of polar and non-polar solvency characteristics.

Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
CAS No. 14144-34-4
Cat. No. B082355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanoic acid, 3-ethoxy-, propyl ester
CAS14144-34-4
Synonymspropyl 3-ethoxypropanoate
Molecular FormulaC8H16O3
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCCCOC(=O)CCOCC
InChIInChI=1S/C8H16O3/c1-3-6-11-8(9)5-7-10-4-2/h3-7H2,1-2H3
InChIKeyIYVPXMGWHZBPIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Propyl 3-Ethoxypropanoate (CAS 14144-34-4): A Differentiated Ether-Ester Solvent


Propanoic acid, 3-ethoxy-, propyl ester (propyl 3-ethoxypropanoate, CAS 14144-34-4) is a medium-boiling, linear ether-ester solvent belonging to the alkyl 3-alkoxypropionate class [1]. With a molecular formula of C8H16O3 and a molecular weight of 160.21 g/mol, it features a propionyl group flanked by ether and ester functionalities, endowing it with a balance of polar and non-polar solvency characteristics [1]. Its physical properties, including a boiling point of 209.7°C and a vapor pressure of 0.2 mmHg at 25°C, position it as a slower-evaporating alternative to the widely used ethyl 3-ethoxypropionate (EEP, CAS 763-69-9) . This compound is primarily utilized in industrial coating formulations, flavor and fragrance compositions, and as a specialty chemical intermediate where its specific volatility profile offers processing advantages [2].

Class
Alkyl 3-alkoxypropionate ether-ester solvent with balanced solvency
Differentiation
Slower-evaporating alternative to ethyl 3-ethoxypropionate (EEP)
Typical Use Contexts
Industrial coatings, flavors & fragrances, specialty intermediate

Why Generic Ether-Ester Solvents Cannot Simply Replace Propyl 3-Ethoxypropanoate (CAS 14144-34-4)


Substituting propyl 3-ethoxypropanoate with a generic alkyl 3-ethoxypropionate or a simple propionate ester without considering the structure-property relationships established for this homologous series can lead to significant performance deviations in end-use applications [1]. The length of the alkyl ester chain (propyl vs. ethyl, methyl, or butyl) directly and predictably modulates critical application parameters including evaporation rate, viscosity, and flash point, as demonstrated across the n-alkyl β-n-alkoxypropionate series [1]. For instance, a switch to the faster-evaporating ethyl analog (boiling point 166°C) can compromise film formation in coatings by accelerating solvent release, while a change to the bulkier butyl analog (boiling point ~230°C) may cause unacceptable solvent retention and extended drying times . The quantitative differentiation below substantiates why precise specification of the propyl ester is necessary for reproducible process control and product performance.

Evaporation
Chain length directly modulates evaporation rate; ethyl analog releases solvent faster and may compromise film formation in coatings.
VOC profile
Vapor pressure differs significantly between homologs; substituting methyl or ethyl esters may shift emission classification.
Process safety
Flash point varies with alkyl chain; a lower-flash analog (methyl) could increase handling hazard, while butyl may extend drying.

Quantitative Evidence Guide for Propyl 3-Ethoxypropanoate (CAS 14144-34-4) Selection


Slower Evaporation Rate Differentiates Propyl from Ethyl 3-Ethoxypropionate for Enhanced Coating Flow and Leveling

Propyl 3-ethoxypropanoate exhibits a significantly higher boiling point, indicative of a slower evaporation rate, compared to its closest commercial analog, ethyl 3-ethoxypropionate (EEP). The propyl ester boils at 209.7°C at 760 mmHg, a 43.7°C increase over the ethyl analog, which boils at 166.0°C . This difference stems directly from the increased molecular weight and chain length of the propyl ester, consistent with the class-level trend for n-alkyl β-n-alkoxypropionates [1].

Evaporation Profile
Head-to-head
209.7°C vs. EEP 166.0°C (+43.7°C)
Supports extended open time for coating flow and leveling
Atmospheric pressure data
Coating Formulation Solvent Evaporation Film Formation

Reduced Vapor Pressure of Propyl 3-Ethoxypropanoate Minimizes VOC Emissions Compared to Methyl and Ethyl Analogs

The vapor pressure of propyl 3-ethoxypropanoate is markedly lower than that of the lower-molecular-weight methyl and ethyl esters. With a vapor pressure of 0.2 mmHg at 25°C, it is an order of magnitude less volatile than ethyl 3-ethoxypropionate, which has a vapor pressure of 2.0 hPa (approximately 1.5 mmHg) at 25°C . This places the propyl ester in a more favorable regulatory category for volatile organic compound (VOC) emissions, aligning it with the class-wide observation that vapor pressure decreases with increasing alkyl chain length in β-alkoxypropionates [1].

Vapor Pressure
Head-to-head
0.2 mmHg at 25°C (~7.5× lower than EEP)
Reported lower evaporative emissions; supports VOC compliance review
Based on supplier and literature data
VOC Compliance Industrial Hygiene Sustainable Solvents

Intermediate Flash Point of Propyl 3-Ethoxypropanoate Offers a Safety Balance Between Methyl and Butyl Analogs

The flash point of propyl 3-ethoxypropanoate (69.4°C) occupies a practical intermediate position within the alkyl 3-ethoxypropionate homologous series. It is substantially higher than the flash point of methyl 3-ethoxypropionate (52.5°C) . While the butyl analog has an even higher flash point (77.3°C), its significantly higher boiling point (~230°C) may introduce drying and compatibility issues [1]. The propyl ester thus provides a measurable safety margin over the methyl ester without the process limitations of the butyl ester.

Flash Point
Cross-study comparable
69.4°C (methyl 52.5°C, butyl 77.3°C)
Intermediate flash point may reduce flammability hazard vs. methyl ester
Calculated/computed values; review context
Process Safety Solvent Handling Flammability

Moderate Water Solubility of Propyl 3-Ethoxypropanoate Enhances Formulation Latitude Compared to More Hydrophobic Esters

Propyl 3-ethoxypropanoate exhibits a water solubility of 15.17 g/L at 25°C, which represents a moderate hydrophilicity for an ester solvent . This positions it distinctly between highly water-miscible glycol ethers and strongly hydrophobic dibasic esters, providing formulation chemists with a predictable partitioning behavior. While comparable quantitative solubility data for the ethyl analog in the same units were not universally accessible, the ethyl ester is reported to be miscible with many organic solvents but only slightly soluble in water [1]. The propyl ester's quantifiable solubility enables precise phase behavior predictions in aqueous-organic mixtures.

Water Solubility
Class-level inference
15.17 g/L at 25°C
Moderate hydrophilicity supports controlled aqueous-phase partitioning
Quantitative target; ethyl ester solubility qualitative
Aqueous Compatibility Solvent Formulation Partitioning

Chain-Length-Dependent Density and Refractive Index Confirm Structural Homology and Enable Quality Control Discrimination

The density (0.94 g/cm³) and refractive index (1.414) of propyl 3-ethoxypropanoate are consistent with its position in the n-alkyl β-n-alkoxypropionate series, which shows a systematic decrease in density with increasing alkyl chain length [1]. The ethyl analog has a density of 0.95 g/mL and refractive index of 1.405 . These small but analytically distinguishable differences provide a robust basis for incoming material identity verification, preventing mis-shipment of the more common and less expensive ethyl ester, which could compromise process specifications.

Density & RI
Class-level inference
D: 0.94 g/cm³
RI: 1.414
Analytically distinguishable from ethyl analog for identity verification
Supports incoming QC to avoid mis-shipment
Quality Control Identity Testing Supply Chain Integrity

Validated Application Scenarios for Propyl 3-Ethoxypropanoate (CAS 14144-34-4) Driven by Quantitative Evidence


High-Solids Industrial Baking Enamels Requiring Extended Open Time

The boiling point differential of +43.7°C and 7.5-fold lower vapor pressure versus EEP position propyl 3-ethoxypropanoate as the preferred tail solvent in high-solids baking enamels where extended open time and resistance to solvent popping are critical [1]. In these formulations, the slower evaporation profile allows sufficient flow and leveling after application before thermal curing commences. The quantitative evidence confirms that substituting the ethyl analog would result in a measurably faster solvent release, potentially causing surface defects and reduced gloss, validated by the established structure-property trends for this homologous series .

VOC-Compliant Coating Formulations for Regulated Markets

Formulators targeting low-VOC or VOC-exempt status in jurisdictions with stringent air quality regulations (e.g., California CARB, EU Decopaint Directive) can leverage the 0.2 mmHg vapor pressure of the propyl ester . This is a quantifiable, defensible property that supports regulatory submissions and distinguishes the product from higher-VOC alternatives like methyl 3-ethoxypropionate (vapor pressure expected to be higher by class inference) [1]. Procurement specifications can be written around this vapor pressure threshold to ensure compliance without compromising solvency performance.

Flavor and Fragrance Formulation with Targeted Substantivity

The moderate water solubility (15.17 g/L) and the specific LogP (1.37) of propyl 3-ethoxypropanoate enable its use as a flavor and fragrance ingredient where a defined release profile from aqueous or lipid-based matrices is desired [1]. Compared to more volatile esters or more hydrophobic analogs, the propyl ester offers a predictable residence time in complex matrices, making it suitable for compounded flavors in fermented beverages or processed foods where sustained aroma impact is needed [1]. CymitQuimica confirms its established use in the flavor and fragrance industry .

Specialty Chemical Intermediate Requiring Controlled Reactivity

As a protected propionic acid equivalent, propyl 3-ethoxypropanoate serves as a synthetic intermediate where the specific steric and electronic properties of the propyl ester group modulate reaction rates. The class-level inference from Rehberg et al. demonstrates that the physical properties of these ether-esters are predictable and tunable based on alkyl chain length, supporting rational selection of the propyl ester for transesterification or further functionalization reactions where kinetic control is desired . The quantifiable flash point (69.4°C) also ensures safer handling at moderate heating compared to lower-flash methyl esters during synthesis.

Application
Selection Property
Validation Focus
High-solids industrial baking enamels
Boiling point and vapor pressure profile
Evaporation-rate-dependent film formation and gloss development
VOC-compliant coatings (CARB, EU)
Vapor pressure specification
Regulatory emission classification and submission support
Flavor & fragrance substantivity
Water solubility and predicted LogP
Release and retention in aqueous/lipid food matrices
Specialty chemical intermediate
Flash point and steric ester properties
Controlled reactivity and process safety at moderate heating
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